Enhanced Acidity: pKa Shift vs. Succinic Acid
Full gem‑dimethyl substitution at both α‑carbons lowers the first acid dissociation constant of TMSA by 0.70 pKₐ units relative to unsubstituted succinic acid, while simultaneously elevating the second pKₐ by ~1.64 units, substantially altering the molecule's charge state across physiological and preparative pH ranges [1]. This inverted pKₐ spacing (ΔpKₐ = 3.78 for TMSA versus 1.39–1.43 for succinic acid) is a direct consequence of the steric and inductive effects of the four methyl groups, which destabilize the dianionic form relative to the monoanion [1].
| Evidence Dimension | First acid dissociation constant (pKₐ₁) at 25 °C |
|---|---|
| Target Compound Data | pKₐ₁ = 3.50 |
| Comparator Or Baseline | Succinic acid: pKₐ₁ = 4.20–4.21; 2,2-Dimethylsuccinic acid: pKₐ₁ = 3.80 (predicted) |
| Quantified Difference | ΔpKₐ₁ = –0.70 (TMSA vs. succinic acid); ΔpKₐ₁ = –0.30 (TMSA vs. 2,2‑dimethylsuccinic acid) |
| Conditions | Measured/reported at 25 °C in aqueous solution (ChemicalBook database; succinic acid: standard literature values). |
Why This Matters
The enhanced first acidity and markedly larger ΔpKₐ gap affect protonation-state-dependent properties such as metal‑ion chelation, buffer capacity, and ionizable-lipid design, making TMSA a distinct choice when succinic or 2,2‑dimethylsuccinic acid would provide insufficient acidity or an inappropriate charge profile.
- [1] Wikipedia contributors. (2015). 2,2,3,3-Tetramethylsuccinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/2,2,3,3-Tetramethylsuccinic_acid View Source
